molecular formula C10H18O2S2 B222545 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane CAS No. 169132-65-4

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane

Cat. No. B222545
CAS RN: 169132-65-4
M. Wt: 234.4 g/mol
InChI Key: LGWMIVLKSODPMA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane, also known as allicin, is a sulfur-containing compound found in garlic. It has been widely studied for its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the modulation of various signaling pathways. Allicin has been shown to induce the production of ROS, which can lead to oxidative stress and cell death in bacteria and cancer cells. Allicin has also been shown to modulate signaling pathways involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Allicin has been shown to have a wide range of biochemical and physiological effects. In microbiology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to disrupt bacterial cell membranes and inhibit the growth of fungi and viruses. In oncology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In cardiovascular health, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in lab experiments is its wide range of potential therapeutic properties. Allicin has been shown to have antimicrobial, anti-cancer, and anti-inflammatory effects, which makes it a promising candidate for various fields of research. However, one limitation of using 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in lab experiments is its instability. Allicin is a highly reactive compound that can easily degrade or oxidize, which may affect the accuracy of experimental results.

Future Directions

There are several future directions for 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane research. One direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane as an alternative to conventional antibiotics. Due to the rise of antibiotic-resistant bacteria, there is a growing need for new antimicrobial agents. Allicin has been shown to have antimicrobial effects against a wide range of bacteria, fungi, and viruses, which makes it a promising candidate for further research. Another direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in cancer therapy. Allicin has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, which makes it a potential candidate for cancer treatment. Finally, another direction is to explore the potential of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane in cardiovascular health. Allicin has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease. Further research is needed to fully understand the potential therapeutic properties of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane and its mechanisms of action.

Synthesis Methods

Allicin is synthesized from alliin, a sulfur-containing amino acid found in garlic. When garlic is crushed or chopped, an enzyme called alliinase converts alliin into 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane. The synthesis of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane can also be achieved through chemical methods, such as oxidation of diallyl disulfide or reaction of allyl mercaptan with hydrogen peroxide.

Scientific Research Applications

Allicin has been studied for its potential therapeutic properties in various fields of research, including microbiology, oncology, and cardiovascular health. In microbiology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have antimicrobial effects against a wide range of bacteria, fungi, and viruses. In oncology, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been studied for its potential anti-cancer properties, including induction of apoptosis and inhibition of angiogenesis. In cardiovascular health, 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane has been shown to have anti-inflammatory effects, which may help reduce the risk of cardiovascular disease.

properties

CAS RN

169132-65-4

Product Name

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)butane

Molecular Formula

C10H18O2S2

Molecular Weight

234.4 g/mol

IUPAC Name

1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane

InChI

InChI=1S/C10H18O2S2/c1-3-5-8-14(12)10-6-9-13(11)7-4-2/h4,6,10H,2-3,5,7-9H2,1H3/b10-6+

InChI Key

LGWMIVLKSODPMA-UXBLZVDNSA-N

Isomeric SMILES

CCCCS(=O)/C=C/CS(=O)CC=C

SMILES

CCCCS(=O)C=CCS(=O)CC=C

Canonical SMILES

CCCCS(=O)C=CCS(=O)CC=C

synonyms

1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylbutane

Origin of Product

United States

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